molecular formula C11H16N2O4 B12516554 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate CAS No. 798571-71-8

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate

Cat. No.: B12516554
CAS No.: 798571-71-8
M. Wt: 240.26 g/mol
InChI Key: RGNADVIVSHJCDA-UHFFFAOYSA-N
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Description

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate typically involves the reaction of 4-(1H-imidazol-1-yl)butanoic acid with 2-bromoethyl acetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the bromoethyl acetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: 2-(Hydroxyethyl) 4-(1H-imidazol-1-yl)butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which can interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxyethyl) 4-(1H-imidazol-1-yl)butanoate: Similar structure but with a hydroxyl group instead of an acetate group.

    4-(1H-Imidazol-1-yl)butanoic acid: Lacks the 2-(Acetyloxy)ethyl group.

    1-(2-Hydroxyethyl)imidazole: Contains a hydroxyethyl group attached to the imidazole ring.

Uniqueness

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate is unique due to the presence of both the imidazole ring and the acetyloxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

798571-71-8

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-acetyloxyethyl 4-imidazol-1-ylbutanoate

InChI

InChI=1S/C11H16N2O4/c1-10(14)16-7-8-17-11(15)3-2-5-13-6-4-12-9-13/h4,6,9H,2-3,5,7-8H2,1H3

InChI Key

RGNADVIVSHJCDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC(=O)CCCN1C=CN=C1

Origin of Product

United States

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